Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Overview
Scientific Research Applications
Synthesis and Chemical Reactivity
Methyl 3-amino-2-thiophene carboxylate derivatives have been explored for their chemical reactivity and potential in synthesizing various compounds. One study describes the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with primary amines and hydrazines yield [3,2-d]4(3H)thieno- pyrimidinones. This research provides insights into the mechanism of cyclization and the relative activities of the ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).
Genotoxic and Carcinogenic Potentials
A study assessing the genotoxic and carcinogenic potentials of thiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, utilized in vitro and in silico methodologies. The findings suggested that these compounds, despite concerns about the thiophene ring's potential toxic effects, did not exhibit significant genotoxicity or carcinogenicity in the tested models (Lepailleur et al., 2014).
Anticonvulsant Properties
Research on the crystal structures of anticonvulsant enaminones related to methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate revealed insights into the conformational properties and intermolecular interactions that could underpin their biological activity. The study highlighted the importance of hydrogen bonding in these compounds (Kubicki, Bassyouni, & Codding, 2000).
Organocatalyzed Synthesis
A facile four-component Gewald reaction under organocatalyzed aqueous conditions was demonstrated for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This method showcases the utility of water and triethylamine in promoting the synthesis of thiophene derivatives, highlighting an environmentally friendly approach to synthesizing such compounds (Abaee & Cheraghi, 2013).
Crystal Structure Analysis
The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate was investigated, demonstrating the molecule's structural features, including intra- and intermolecular N-H···O hydrogen bonds. Such studies are crucial for understanding the molecular geometry and potential interactions of thiophene derivatives (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
properties
IUPAC Name |
methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-18(20)16-15(11-22-17(16)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12H,2-6,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKUQQGXRIHGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362357 | |
Record name | methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |
CAS RN |
350997-15-8 | |
Record name | methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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